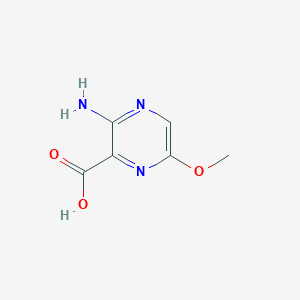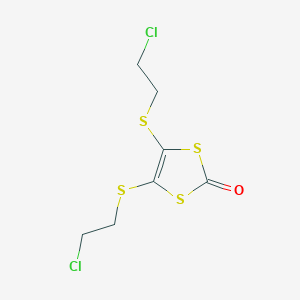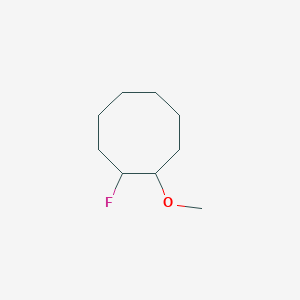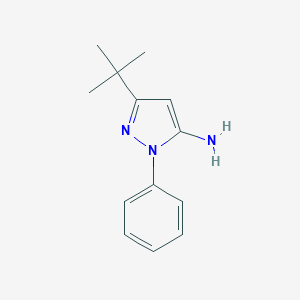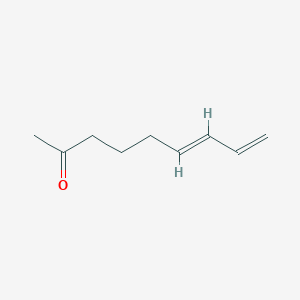
6,8-Nonadien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Nonadien-2-one, also known as (E,E)-6,8-nonadien-2-one, is a chemical compound that belongs to the family of unsaturated ketones. It is a colorless liquid with a sweet, floral odor and is widely used in the fragrance industry. In recent years, this compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 6,8-nonadien-2-one is not fully understood. However, studies have shown that it acts as an attractant for certain insects, such as the peach fruit fly and the Mediterranean fruit fly. It is believed that the compound mimics the natural pheromones produced by these insects, which attracts them towards the source.
Biochemical And Physiological Effects
6,8-Nonadien-2-one has been found to have various biochemical and physiological effects. Studies have shown that it has antimicrobial properties and can inhibit the growth of certain bacteria and fungi. It has also been found to have antioxidant properties and can scavenge free radicals, which can cause cellular damage.
Advantages And Limitations For Lab Experiments
The advantages of using 6,8-nonadien-2-one in lab experiments include its low toxicity, high purity, and availability. However, its volatility and potential for oxidation can make it difficult to handle and store.
Future Directions
There are several future directions for research on 6,8-nonadien-2-one. One area of interest is its potential use as a natural insecticide in agriculture. Another area of research is its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
In conclusion, 6,8-Nonadien-2-one is a versatile compound with various scientific research applications. Its potential as an insect attractant, flavoring agent, and therapeutic agent make it an area of interest for researchers in various fields. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
6,8-Nonadien-2-one can be synthesized through several methods, including the oxidation of 6,8-nonadien-2-ol and the dehydrogenation of 6,8-nonadien-2-ol using a palladium catalyst. Another method involves the reaction of 1,3-butadiene with acrolein in the presence of a Lewis acid catalyst.
Scientific Research Applications
6,8-Nonadien-2-one has various scientific research applications, including its use as a flavoring agent, fragrance enhancer, and insect attractant. It is also used in the synthesis of other compounds, such as pheromones, which are used in pest control.
properties
CAS RN |
136429-52-2 |
|---|---|
Product Name |
6,8-Nonadien-2-one |
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(6E)-nona-6,8-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-5H,1,6-8H2,2H3/b5-4+ |
InChI Key |
KFDHBYPUZXIJQT-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=O)CCC/C=C/C=C |
SMILES |
CC(=O)CCCC=CC=C |
Canonical SMILES |
CC(=O)CCCC=CC=C |
synonyms |
6,8-Nonadien-2-one, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




